molecular formula C25H23ClN4O4S B11670722 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11670722
M. Wt: 511.0 g/mol
InChI Key: XAHYXPUFLIAWDG-UVHMKAGCSA-N
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Description

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core by condensing o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide moiety.

    Schiff Base Formation: Finally, the hydrazide is condensed with 4-hydroxy-3,5-dimethoxybenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, reaction conditions such as temperature, solvent, and catalysts may be optimized to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide lies in its specific structural features, such as the benzimidazole core and the presence of both sulfanyl and hydrazide groups. These features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C25H23ClN4O4S

Molecular Weight

511.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O4S/c1-33-21-11-17(12-22(34-2)24(21)32)13-27-29-23(31)15-35-25-28-19-5-3-4-6-20(19)30(25)14-16-7-9-18(26)10-8-16/h3-13,32H,14-15H2,1-2H3,(H,29,31)/b27-13+

InChI Key

XAHYXPUFLIAWDG-UVHMKAGCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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